molecular formula C9H5BrN2O4 B1417357 Methyl 4-bromo-3-cyano-5-nitrobenzoate CAS No. 1805415-02-4

Methyl 4-bromo-3-cyano-5-nitrobenzoate

Cat. No.: B1417357
CAS No.: 1805415-02-4
M. Wt: 285.05 g/mol
InChI Key: RENXIZOPVUZXRU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-5-nitrobenzoate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-cyano-5-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common approach includes:

    Nitration: Introducing a nitro group to the aromatic ring using concentrated nitric acid and sulfuric acid.

    Bromination: Adding a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Cyano Group Introduction: Introducing a cyano group through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide.

    Esterification: Forming the ester group by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-5-nitrobenzoate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Bromination: Bromine or NBS in the presence of a solvent like acetic acid.

    Nitration: Concentrated nitric acid and sulfuric acid mixture.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products

    Aminobenzoate Derivatives: Reduction of the nitro group.

    Substituted Benzoates: Various nucleophilic substitutions replacing the bromine atom.

Scientific Research Applications

Methyl 4-bromo-3-cyano-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its derivatives for pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-cyano-5-nitrobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. The electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring less reactive towards electrophiles but more reactive towards nucleophiles. The bromine atom serves as a good leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-nitrobenzoate
  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 3-bromo-4-cyano-5-nitrobenzoate

Uniqueness

Methyl 4-bromo-3-cyano-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both cyano and nitro groups makes it particularly useful in synthesizing compounds that require strong electron-withdrawing substituents.

Properties

IUPAC Name

methyl 4-bromo-3-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-6(4-11)8(10)7(3-5)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENXIZOPVUZXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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